molecular formula C22H27N3O5S2 B2503751 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide CAS No. 1251552-82-5

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2503751
CAS No.: 1251552-82-5
M. Wt: 477.59
InChI Key: DKCHSIIMONIKEG-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, and a thiophene-oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The thiophene-oxane moiety is then synthesized separately and coupled with the tetrahydroquinoline intermediate. Common reagents used in these reactions include methanesulfonyl chloride, thiophene derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
  • **N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide derivatives
  • Thiophene-oxane compounds
  • Tetrahydroquinoline derivatives

Uniqueness

The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-32(28,29)25-10-2-4-16-6-7-17(14-18(16)25)24-21(27)20(26)23-15-22(8-11-30-12-9-22)19-5-3-13-31-19/h3,5-7,13-14H,2,4,8-12,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCHSIIMONIKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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